molecular formula C9H7N3S B2561576 6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 130598-89-9

6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No. B2561576
CAS RN: 130598-89-9
M. Wt: 189.24
InChI Key: SNQIGJUEHBRFIM-UHFFFAOYSA-N
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Description

“6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole” is a heterocyclic compound with the CAS Number: 130598-89-9 . It has a molecular weight of 189.24 .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of readily available S-containing alkyne substrates . A new series of pyrazole, bipyridine, N-amide derivatives and Schiff bases was synthesized using compound 2-(3-cyano-6-(thiophen-2-yl)-4,4’-bipyridin-2-yloxy) acetohydrazide as a starting material .


Molecular Structure Analysis

The IUPAC name of the compound is this compound and its InChI Code is 1S/C9H7N3S/c1-2-8(13-5-1)7-6-9-10-3-4-12(9)11-7/h1-6,10H . The structure and molecular properties of these compounds were obtained using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .


Chemical Reactions Analysis

The reactivity of pyrazoles can be influenced by their tautomeric forms . The process may proceed via forming aza Michael followed by amination, cyclo dehydration, and subsequent enolization .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Organophosphorus Azoles and Their Applications

Organophosphorus compounds incorporating azole moieties, such as pyrroles, pyrazoles, and imidazoles, have been extensively studied using multinuclear NMR spectroscopy and quantum chemistry. These compounds exhibit interesting stereochemical structures and have applications in studying the coordination and electronic properties of phosphorus atoms, which are crucial for the design of novel materials and catalysts (Larina, 2023).

Pyrazole Analogs as Therapeutic Agents

Pyrazole analogs have been identified as possessing a wide range of pharmacological activities, including anti-inflammatory, analgesic, antipyretic, antiviral, antibacterial, and anticancer properties. Research in this area focuses on the development of new drug candidates with improved efficacy and reduced side effects, highlighting the versatility of pyrazole-based compounds in medicinal chemistry (Ganguly & Jacob, 2017).

Heterocyclic N-oxides in Organic Synthesis and Medicinal Applications

Heterocyclic N-oxides, including derivatives from pyridine and imidazole frameworks, have shown significant utility in organic synthesis, catalysis, and drug development. These compounds are involved in forming metal complexes, designing catalysts, and exhibiting biological activities such as anticancer, antibacterial, and anti-inflammatory effects (Li et al., 2019).

Pyrazoline Derivatives in Neurodegenerative Disease Management

Pyrazoline derivatives are explored for their neuroprotective properties, particularly in the management of neurodegenerative diseases like Alzheimer's and Parkinson's diseases. These compounds have shown inhibitory actions against enzymes such as acetylcholinesterase and monoamine oxidase, which are targets in the treatment of these disorders (Ahsan et al., 2022).

Multicomponent Synthesis of Pyrazole Derivatives

The multicomponent reactions (MCRs) approach for synthesizing biologically active molecules containing pyrazole moieties has gained popularity due to its efficiency and atom economy. This synthesis strategy has led to the development of compounds with antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory activities, highlighting the potential of pyrazole derivatives in drug discovery (Becerra et al., 2022).

Future Directions

Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

6-thiophen-2-yl-5H-imidazo[1,2-b]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S/c1-2-8(13-5-1)7-6-9-10-3-4-12(9)11-7/h1-6,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOVYUBALZPVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC3=NC=CN3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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